1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde
Overview
Description
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C11H8F2N2O and its molecular weight is 222.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde is the succinate dehydrogenase (SQR) enzyme . This enzyme plays a crucial role in the mitochondrial respiratory chain, specifically in the tricarboxylic acid cycle .
Mode of Action
This compound interacts with its target, the succinate dehydrogenase enzyme, by inhibiting its function . This inhibition interferes with a number of key fungal life functions, including spore germination, germ tube growth, appresoria formation, and mycelium growth .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle and mitochondrial electron transport , as it inhibits the succinate dehydrogenase, the complex II in the mitochondrial respiration chain . This disruption in the biochemical pathway leads to the inhibition of fungal growth .
Result of Action
The result of the action of this compound is the inhibition of fungal growth. By inhibiting the succinate dehydrogenase enzyme, it disrupts key life functions of fungi, leading to their inability to grow and reproduce .
Biochemical Analysis
Biochemical Properties
1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved .
Additionally, this compound has been shown to bind to certain proteins, such as histone deacetylases, which play a crucial role in the regulation of gene expression through chromatin remodeling . The binding of this compound to histone deacetylases can influence the acetylation status of histones, thereby affecting gene transcription and cellular function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating the activity of key signaling molecules within this pathway, this compound can alter cellular responses to external stimuli, impacting processes such as cell proliferation, differentiation, and apoptosis.
Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression levels of specific genes, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to enzyme active sites, leading to either inhibition or activation of enzyme activity . For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates.
In addition to enzyme interactions, this compound can also modulate gene expression by binding to transcription factors and other DNA-binding proteins . This binding can influence the recruitment of coactivators or corepressors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects on cellular function can vary depending on the concentration and duration of exposure.
Prolonged exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects over time . These findings highlight the importance of considering temporal factors when evaluating the biochemical properties and cellular effects of this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine the optimal dosage and potential toxic effects. It has been observed that the effects of this compound vary with different dosages, with low to moderate doses generally being well-tolerated . At these doses, this compound can exert beneficial effects on cellular function and metabolism without causing significant adverse effects.
At high doses, this compound has been reported to cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of careful dosage optimization in preclinical studies to minimize potential adverse effects while maximizing the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s involvement in metabolic pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.
Additionally, this compound can interact with cofactors such as NADPH and FAD, which are essential for the catalytic activity of many enzymes . These interactions can modulate the activity of metabolic enzymes, leading to changes in the metabolic pathways in which they are involved.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into cells and subsequent distribution to different cellular compartments.
Within cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as tissue perfusion and the presence of binding proteins in the extracellular matrix.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its biochemical activity and function. This compound has been found to localize to specific cellular compartments, including the nucleus and mitochondria . The localization to the nucleus allows this compound to interact with transcription factors and other nuclear proteins, thereby influencing gene expression.
In the mitochondria, this compound can affect mitochondrial function and energy metabolism . The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications, which direct its localization and activity within the cell.
Properties
IUPAC Name |
2-(difluoromethyl)-5-phenylpyrazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-11(13)15-9(7-16)6-10(14-15)8-4-2-1-3-5-8/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDUGKFUJCBXCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.